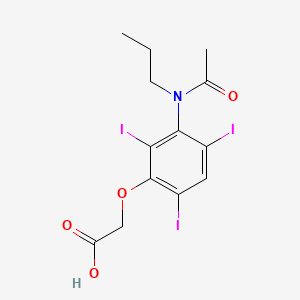
Acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- is a complex organic compound that features a phenoxy group substituted with three iodine atoms and an acetamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- typically involves multiple steps. One common method includes the iodination of a phenoxy compound followed by the introduction of the acetamido group. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and acetamidation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the iodine atoms or modify the acetamido group.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce deiodinated or deacetylated derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in diagnostic imaging due to the presence of iodine atoms, which enhance contrast in imaging techniques.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- involves its interaction with specific molecular targets. The iodine atoms in the compound can interact with biological molecules, potentially disrupting their normal function. The acetamido group may also play a role in binding to proteins or enzymes, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, (3-(N-methylacetamido)-2,4,6-triiodophenoxy)-
- Acetic acid, (3-(N-ethylacetamido)-2,4,6-triiodophenoxy)-
- Acetic acid, (3-(N-butylacetamido)-2,4,6-triiodophenoxy)-
Uniqueness
The uniqueness of acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- lies in its specific substitution pattern and the presence of the propyl group. This structural variation can influence its reactivity and interactions with biological molecules, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
24340-10-1 |
|---|---|
Molekularformel |
C13H14I3NO4 |
Molekulargewicht |
628.97 g/mol |
IUPAC-Name |
2-[3-[acetyl(propyl)amino]-2,4,6-triiodophenoxy]acetic acid |
InChI |
InChI=1S/C13H14I3NO4/c1-3-4-17(7(2)18)12-8(14)5-9(15)13(11(12)16)21-6-10(19)20/h5H,3-4,6H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
YYNCKHPUJKLFIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C1=C(C(=C(C=C1I)I)OCC(=O)O)I)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


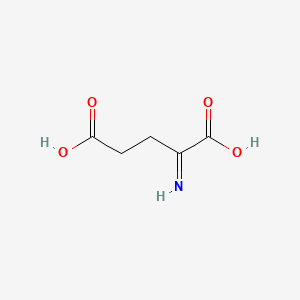
![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)
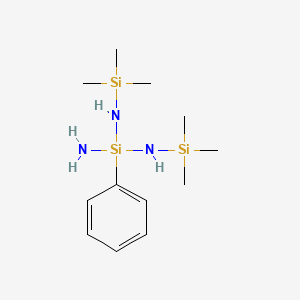
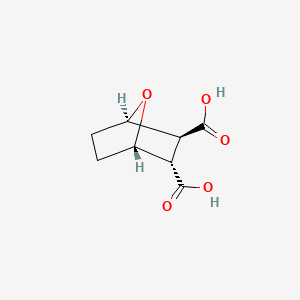
![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
![[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid](/img/structure/B14710742.png)

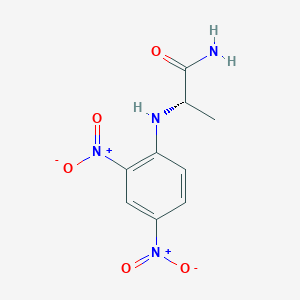
![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)

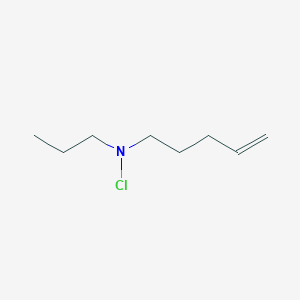
![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14710768.png)


